molecular formula C14H19NO4 B3046337 (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid CAS No. 1228550-24-0

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Cat. No.: B3046337
CAS No.: 1228550-24-0
M. Wt: 265.3 g/mol
InChI Key: SNDBWQDZODFRCK-NSHDSACASA-N
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Description

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (CAS 1228550-24-0) is a chiral amino acid derivative of significant value in medicinal chemistry and advanced peptide synthesis . Its structure features a tert-butoxycarbonyl (Boc)-protected amino group and a para-methylphenyl substituent at the α-carbon, which possesses a defined (S)-configuration to ensure enantioselective interactions in biological systems and synthetic pathways . The Boc group serves as a critical temporary protective moiety for the amine, enabling its strategic use in the construction of complex peptide backbones and small-molecule inhibitors, where the 4-methylphenyl group contributes enhanced lipophilicity and can facilitate target-specific binding . This compound is primarily utilized in pharmaceutical research as a key building block for the preparation of drug intermediates . Its applications extend to the synthesis of potential therapeutic agents, where its protected and chiral nature allows for the development of compounds with improved metabolic stability and bioavailability. Researchers employ this Boc-protected amino acid in solid-phase peptide synthesis (SPPS); it is important to note that standard acidic cleavage conditions can sometimes lead to side reactions, particularly for N-terminal acylated N-methylamino acids, a factor that must be considered during synthetic planning . The product is offered with a guaranteed high level of purity to ensure consistent and reliable experimental outcomes. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDBWQDZODFRCK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401151313
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228550-24-0
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228550-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401151313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes

Industrial Production Methods

In an industrial setting, the production of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid may involve large-scale flow microreactor systems to ensure high yield and purity. The use of continuous flow processes allows for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, which can then undergo further functionalization.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid serves as a crucial precursor in the synthesis of more complex organic molecules. Its Boc-protected amino group allows for selective deprotection, enabling the introduction of various functional groups through subsequent reactions.

Synthetic Routes

  • The compound can be synthesized using flow microreactor systems, which enhance efficiency and scalability compared to traditional batch processes. This method allows for better control over reaction parameters, yielding high purity products suitable for further applications.

Reactions Involved

  • The compound can undergo various chemical transformations, including:
    • Oxidation : Using agents like potassium permanganate or chromium trioxide.
    • Reduction : Utilizing lithium aluminum hydride or sodium borohydride.
    • Substitution : Deprotection of the Boc group can be achieved using oxalyl chloride in methanol.

Biological Applications

Enzyme-Substrate Interactions

  • The compound is utilized in studies focusing on enzyme interactions and protein modifications. Its ability to modulate enzyme activity makes it a candidate for research on drug resistance mechanisms in cancer cells. For instance, derivatives of similar compounds have shown potential in enhancing the efficacy of chemotherapeutic agents by interacting with P-glycoprotein (P-gp), thereby overcoming drug resistance.

Therapeutic Potential

  • Due to its structural characteristics, this compound is being investigated for its potential therapeutic applications. The free amino group, once deprotected, can participate in various biochemical pathways, influencing cellular processes and potentially leading to new drug development strategies.

Industrial Applications

Pharmaceutical Production

  • In the pharmaceutical industry, this compound is employed in the synthesis of active pharmaceutical ingredients (APIs). Its unique properties allow for the creation of chiral drugs that are essential for developing effective treatments with fewer side effects.

Fine Chemicals Manufacturing

  • The compound is also used in the production of fine chemicals, where its ability to undergo specific chemical reactions makes it valuable for creating specialized compounds required in various industrial applications.

Mechanism of Action

The mechanism of action of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical pathways. The 4-methylphenyl group provides additional steric and electronic effects that influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The structural analogues of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid differ primarily in the substituent at the α-carbon. Key compounds include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Characteristics
This compound 4-methylphenyl C14H19NO4* 265.31 Enhanced lipophilicity; chiral specificity
2-(Boc-amino)-2-(4-ethylphenyl)acetic acid 4-ethylphenyl C16H23NO4 293.36 Increased steric bulk; higher molecular weight
2-(Boc-amino)-2-(3-thiophenyl)acetic acid 3-thienyl C11H15NO4S 257.30 Heterocyclic sulfur atom; altered electronic properties
(S)-2-(Boc-amino)-2-(cyclobutyl)acetic acid cyclobutyl C11H19NO4 229.27 Aliphatic substituent; used in PI3K inhibitors
2-(4-Biphenylyl)-2-(Boc-amino)acetic acid 4-biphenylyl C19H21NO4 327.37 Extended aromatic system; potential π-π interactions

*Note: The molecular formula of this compound is inferred from structural analysis and comparison with analogues.

Key Observations:
  • Substituent Effects: Aromatic vs. Aliphatic: The 4-methylphenyl group enhances aromatic interactions compared to aliphatic substituents like cyclobutyl. This can improve binding to hydrophobic pockets in enzymes or receptors . Electron-Donating vs. In contrast, thiophenyl groups introduce sulfur’s polarizability, affecting redox activity . Steric Bulk: Ethyl and biphenylyl substituents increase steric hindrance, which may reduce reaction rates in peptide couplings but improve metabolic stability .
  • Chirality: The (S)-configuration is critical for bioactivity. For example, (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride () is a pharmaceutical ingredient where enantiopurity ensures target specificity .
Tyrosinase Inhibition ():

The Boc-protected form likely serves as a prodrug, with the active deprotected amine (post-Boc removal) engaging in inhibitory mechanisms .

Biological Activity

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a 4-methylphenyl group. This compound has been studied for its biological activities, particularly in the context of enzyme interactions, protein modifications, and potential therapeutic applications.

This compound can be synthesized through various methods, including flow microreactor systems that enhance yield and purity. The Boc group can be selectively deprotected to yield the free amino acid, which is crucial for its biological activity. The compound's structure can be analyzed using techniques such as NMR spectroscopy and mass spectrometry, confirming its enantiomeric purity and structural integrity .

The mechanism of action involves the interaction of the free amino group with specific molecular targets in biological systems. The presence of the 4-methylphenyl group influences the compound's steric and electronic properties, potentially enhancing its reactivity with enzymes or proteins involved in various biochemical pathways .

Enzyme Interactions

Research indicates that this compound can modulate enzyme activity. For example, derivatives of similar compounds have shown to interact with P-glycoprotein (P-gp), affecting drug resistance mechanisms in cancer cells. Compounds that share structural similarities with this compound have demonstrated the ability to increase intracellular concentrations of chemotherapeutic agents like paclitaxel, suggesting a potential role in overcoming drug resistance .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of related Boc-protected amino acids. For instance, conjugates formed by removing the Boc group have exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The inhibitory zones observed were comparable to conventional antibiotics, indicating that this compound may possess similar antimicrobial potential when appropriately modified .

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally related compounds showed that they could induce apoptosis in cancer cells while causing cell cycle arrest at specific phases. This suggests that this compound could be developed as an anticancer agent through further modifications .
  • Antimicrobial Efficacy : In a comparative analysis, several derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated substantial activity across various compounds, which may include derivatives of this compound .

Comparative Analysis Table

CompoundActivity TypeIC50 Values (μM)Effective Against
This compoundEnzyme modulationNot specifiedP-glycoprotein
Related Boc-protected amino acidsAntimicrobial9 - 12Staphylococcus aureus, E. coli
Derivatives in anticancer studiesAnticancerVariesCancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity and enantiomeric purity of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times can be compared to standards .
  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR spectra to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the (S)-configuration via coupling patterns. The aromatic protons of the 4-methylphenyl group appear as a doublet at δ ~7.2 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak (calculated [M+H]⁺: ~294.4 g/mol) .

Q. How can researchers optimize the synthesis of this compound while minimizing racemization?

  • Methodological Answer :

  • Stepwise Protection : Introduce the Boc group using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (e.g., THF/water) at pH 8–9 to protect the amino group before functionalizing the carboxylic acid .
  • Low-Temperature Coupling : Perform carboxyl activation with DCC/HOBt at 0–4°C to reduce racemization during esterification or amidation .
  • Monitoring : Use TLC (silica gel, Rf ~0.5 in ethyl acetate/hexane 1:1) to track reaction progress .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
  • First Aid : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical attention immediately .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer :

  • Systematic Solubility Screening : Test solubility in DMSO, DMF, THF, and aqueous buffers (pH 2–10) using gravimetric analysis. For example:
SolventSolubility (mg/mL)pH Dependence
DMSO>50No
Water (pH 7)<1Yes
THF~20No
(Data adapted from )
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous solutions, which may explain discrepancies in literature .

Q. What strategies are effective for selective Boc deprotection in the presence of acid-sensitive functional groups?

  • Methodological Answer :

  • Mild Acidolysis : Use 10% TFA in dichloromethane (0°C, 1–2 hrs) instead of HCl/dioxane to avoid side reactions. Monitor via FTIR for disappearance of the Boc carbonyl peak (~1740 cm⁻¹) .
  • Enzyme-Mediated Deprotection : Explore lipases (e.g., Candida antarctica) in buffered systems (pH 5–6) for selective cleavage without affecting ester groups .

Q. How can the compound’s stability under varying temperatures and pH conditions be systematically evaluated for long-term storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3, 7, 9) for 4 weeks. Analyze degradation products via HPLC-MS:
Condition% Degradation (28 days)Major Degradant
40°C, pH 7<5%None detected
60°C, pH 9>30%Free amino acid
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 4°C (~24 months) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Reactant of Route 2
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(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

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